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molecular formula C8H7BrN2 B8672315 3-(5-Bromopyridin-2-yl)propanenitrile

3-(5-Bromopyridin-2-yl)propanenitrile

Cat. No. B8672315
M. Wt: 211.06 g/mol
InChI Key: REZAZTAJMAOYRT-UHFFFAOYSA-N
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Patent
US09376418B2

Procedure details

A solution of 2,5-dibromopyridine (100 mg, 0.422 mmol) in tetrahydrofuran (844 μL) was purged and flushed with Ar (g) (3×). Pd(PPh3)4 (48.8 mg, 0.042 mmol) was added to the reaction mixture and purged and flushed (3×) with Ar(g). Bromo(2-cyanoethyl)zinc (1270 μL, 0.633 mmol) was added dropwise to the reaction mixture and heated to 85° C. Upon the reaction completion (as deemed by LCMS analysis) was cooled to room temperature, filtered through CELITE, washed with dichloromethane and diluted with water. The organic layer was extracted, dried over sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (acetone/exanes) to yield 3-(5-bromopyridin-2-yl)propanenitrile. MS APCI calc'd for C8H8BrN2 [M+H]+ 211 and 213. found 211 and 213.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
844 μL
Type
solvent
Reaction Step One
Quantity
1270 μL
Type
reactant
Reaction Step Two
Quantity
48.8 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.Br[Zn][CH2:11][CH2:12][C:13]#[N:14]>O1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:11][CH2:12][C:13]#[N:14])=[N:3][CH:4]=1 |^1:23,25,44,63|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
844 μL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1270 μL
Type
reactant
Smiles
Br[Zn]CCC#N
Step Three
Name
Quantity
48.8 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with Ar (g) (3×)
CUSTOM
Type
CUSTOM
Details
purged
CUSTOM
Type
CUSTOM
Details
flushed (3×) with Ar(g)
TEMPERATURE
Type
TEMPERATURE
Details
Upon the reaction completion (as deemed by LCMS analysis) was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through CELITE
WASH
Type
WASH
Details
washed with dichloromethane
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (acetone/exanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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